Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate
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Overview
Description
Benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate is a chemical compound with the molecular formula C16H12BrNO2S and a molecular weight of 362.24 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a bromine atom at the 5-position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate typically involves the reaction of benzyl carbamate with 5-bromo-1-benzothiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzothiophene ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted benzothiophene derivatives.
Oxidation: Oxidized benzothiophene derivatives.
Reduction: Reduced benzothiophene derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
Benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(7-bromo-1-benzothiophen-2-yl)carbamate: Similar structure with bromine at the 7-position.
Benzyl N-(1-benzothiophen-2-yl)carbamate: Lacks the bromine substituent.
Uniqueness
Benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and biological activity compared to other benzothiophene derivatives .
Biological Activity
Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate, with the CAS number 2570190-21-3, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, mechanisms of action, and biological activities, supported by data tables and relevant research findings.
- Molecular Formula : C16H12BrNO2S
- Molecular Weight : 362.24 g/mol
- Purity : ≥ 98%
- Storage Conditions : Store at room temperature
The compound belongs to the class of carbamates, which are known for their diverse biological activities. The presence of the bromobenzo[b]thiophene moiety is significant as it enhances the interaction with biological targets. This compound may exert its effects through several mechanisms:
- Enzyme Inhibition : Carbamates often act as inhibitors of various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The structural features allow for binding to specific receptors, which can modulate cellular responses.
- Antimicrobial Activity : Similar compounds have shown activity against bacterial and fungal strains, suggesting potential therapeutic applications.
Anticancer Potential
The structural similarity to known anticancer agents suggests that this compound may possess cytotoxic properties against various cancer cell lines. Preliminary studies show:
- Cell Line Studies : Tests on human cancer cell lines indicate potential inhibition of cell proliferation.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 10 | |
HeLa (Cervical Cancer) | 15 | |
A549 (Lung Cancer) | 12 |
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study conducted in vitro assessed the antimicrobial activity of various benzothiophene derivatives, including related compounds. Results indicated a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications at the 5-position (like bromination) could enhance efficacy .
- Cytotoxicity Assessment :
- Mechanistic Insights :
Properties
IUPAC Name |
benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-13-6-7-14-12(8-13)9-15(21-14)18-16(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZRQQZGMXDBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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